Tert-butyl 7-aminoindoline-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 7-amino-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCXTTVKSYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693054 | |
| Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-44-6 | |
| Record name | tert-Butyl 7-amino-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 7-aminoindoline-1-carboxylate (TB-AIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 1934432-59-3
TB-AIC is an indole derivative, which is known to interact with various biological targets through multiple mechanisms:
- Tubulin Inhibition : Similar to other indole derivatives, TB-AIC has been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Activity : Preliminary studies indicate that TB-AIC may exhibit antiviral properties, particularly against influenza virus neuraminidase, by mimicking the transition state of the enzyme and enhancing binding affinity .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing potential efficacy against various pathogenic bacteria and fungi.
Biological Activity Data
The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of the target) for TB-AIC and related compounds:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Tubulin Polymerization Inhibition | Cancer Cell Lines (MCF-7) | 2.0 | |
| Antiviral (Influenza) | Neuraminidase | Not specified | |
| Antimicrobial | Various Pathogens | Not specified |
Case Studies
- Anticancer Activity : A study investigated the effects of TB-AIC on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 2 µM, indicating potent antitumor activity. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
- Virology Research : In another study focusing on influenza virus neuraminidase inhibitors, TB-AIC was hypothesized to bind effectively due to its structural similarity to the transition state of the enzyme. Although specific IC50 values were not reported, the compound's design suggests a promising avenue for antiviral drug development .
- Antimicrobial Studies : TB-AIC was assessed for its antimicrobial properties against several strains of bacteria and fungi. Results indicated that it possesses moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Scientific Research Applications
Antimicrobial Properties
Indazole derivatives, including those incorporating the structure of tert-butyl 7-aminoindoline-1-carboxylate, have been investigated for their pharmacological properties against infectious diseases, neurodegenerative disorders, and inflammation. The presence of the indoline moiety enhances biological activity, making these compounds potential candidates for drug development .
Neuroprotective Effects
Research indicates that certain derivatives of indoline can exhibit neuroprotective effects. The ability to modify the indoline structure with tert-butyl groups may enhance solubility and bioavailability, which are critical factors in developing effective neuroprotective agents .
Structure-Activity Relationship (SAR)
Studies focusing on the structure-activity relationship of indoline derivatives have demonstrated that modifications at the 7-position can significantly influence biological activity. For example, the introduction of a tert-butyl group at this position may enhance lipophilicity and thus improve membrane penetration, potentially increasing efficacy against targeted biological pathways .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Antimicrobial Assays : Compounds derived from this structure were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
- Neuroprotective Assays : In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of tert-butyl 7-aminoindoline-1-carboxylate can be elucidated through comparisons with analogous indoline and indole derivatives. Below is a detailed analysis supported by a data table and research findings.
Structural and Functional Comparisons
Key Findings
Core Structure Impact: Indoline vs. This flexibility can improve binding to dynamic enzyme pockets in kinase inhibitors . Aromaticity: Indole-based compounds (e.g., tert-butyl 7-amino-1H-indole-1-carboxylate) engage in stronger π-π stacking interactions, advantageous in targeting hydrophobic protein regions .
Substituent Effects: Amino Group (7-NH₂): Enhances water solubility and hydrogen-bonding capacity, critical for bioavailability. For example, this compound’s TPSA (~64.6 Ų) is higher than its 6-hydroxy analog (55.96 Ų), improving membrane permeability . Sulfonyl Groups (SO₂Cl): Introduce strong electron-withdrawing effects, enabling nucleophilic substitution reactions for sulfonamide drug candidates .
Synthetic Utility: Catalytic hydrogenation (used for 6-hydroxyindoline synthesis) offers high yields (~80%) under mild conditions . Bulky substituents (e.g., 3-cyclopropyl in tert-butyl7-amino-3-cyclopropyl-1H-indole-1-carboxylate) require specialized catalysts, increasing synthetic complexity .
Biological Relevance: Boronate ester-containing derivatives (e.g., tert-butyl 7-cyano-3,3-dimethyl-5-(dioxaborolanyl)indoline-1-carboxylate) are pivotal in Suzuki-Miyaura cross-couplings for drug fragment assembly .
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 7-aminoindoline-1-carboxylate typically involves:
- Formation of the indoline core with an amino substituent at the 7-position.
- Protection of the carboxyl group as a tert-butyl ester to enhance stability and facilitate further transformations.
The tert-butyl ester serves as a protecting group for carboxylic acids due to its excellent stability under various reaction conditions, particularly against nucleophiles.
Tert-butylation of Carboxylic Acids Containing Amino Groups
A recent and efficient method for tert-butylation involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate solvent. This method is notable for:
- Direct tert-butylation of free amino acids without the need for prior protection of amino groups.
- High yields and rapid reaction times.
- Mild reaction conditions that tolerate sensitive functional groups such as ketones and bromides.
| Parameter | Details |
|---|---|
| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf2NH) |
| Solvent | tert-Butyl acetate |
| Substrate | Free amino acids or carboxylic acids with amino groups |
| Catalyst loading | 1.1 equivalents for amino acids; 2-10 mol% for other acids |
| Reaction time | Rapid (minutes to hours) |
| Yield range | 66% to 79% depending on substrate |
This method was shown to convert hydrocinnamic acid into its tert-butyl ester with 76% yield using only 2 mol% Tf2NH, while substrates with ketone or bromo substituents gave 79% and 66% yields respectively without affecting sensitive groups.
Specific Considerations for 7-aminoindoline-1-carboxylate
While direct literature on tert-butylation of 7-aminoindoline-1-carboxylate is limited, the general mechanism and conditions from amino acid tert-butylation can be extrapolated due to structural similarities:
- The amino group at the 7-position remains free and unprotected during tert-butylation.
- The carboxylic acid at the 1-position is converted to the tert-butyl ester using Tf2NH catalysis.
- The reaction proceeds under mild conditions, preserving the indoline ring and amino substituent integrity.
Alternative Synthetic Routes and Protection Strategies
Other methods for preparing tert-butyl esters of nitrogen-containing heterocycles involve:
- Use of tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for carbamate formation, which can sometimes be adapted for ester formation with appropriate modifications.
- Protection of the amino group prior to esterification to prevent side reactions, although this adds steps and complexity.
A patent (WO2014200786A1) describes preparation of tert-butyl carbamate derivatives of complex nitrogen heterocycles, highlighting the use of N-protection and carbamoylation strategies that may inform approaches to this compound synthesis, particularly in multi-step syntheses involving bicyclic nitrogen systems.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The Tf2NH-catalyzed method is notable for its simplicity and efficiency, avoiding the need for amino group protection, which is critical for compounds like 7-aminoindoline-1-carboxylate where amino functionality must remain free.
- Reaction yields are generally good to excellent, with functional group tolerance that preserves sensitive moieties.
- Scale-up potential is favorable due to mild conditions and catalytic reagent use.
- Careful control of catalyst loading and reaction time is essential to optimize yield and purity.
Q & A
Basic Synthesis and Functionalization
Q: What are the common synthetic routes for preparing tert-butyl 7-aminoindoline-1-carboxylate, and how do reaction conditions influence yield?
A:
- Key Steps :
- Protection of the Amino Group : The tert-butyl carbamate (Boc) group is introduced via reaction with Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Functionalization : Subsequent nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) are employed to introduce substituents at the indoline core. Polar aprotic solvents (DMF, THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .
- Optimization :
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require reflux conditions.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) enhance cross-coupling efficiency .
- Yield Improvement : Use of scavengers (e.g., molecular sieves) to trap water and iterative purification (e.g., flash chromatography) ensures high purity (>95%) .
Advanced Purification and Characterization
Q: How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?
A:
- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) provides definitive structural data. For tert-butyl groups, axial vs. equatorial conformations in solution (observed via dynamic NMR ) may conflict with solid-state data.
- NMR Analysis :
- Low-Temperature NMR : Resolves dynamic equilibria (e.g., tert-butyl rotation) by slowing conformational changes .
- Solvent Effects : Explicit solvent modeling in DFT calculations aligns with experimental shifts, addressing discrepancies between computed and observed spectra .
- Data Reconciliation : Cross-validate using multiple techniques (e.g., IR, HRMS) and refine computational models with implicit/explicit solvent parameters .
Reactivity and Stability
Q: How does the amino group at the 7-position influence the compound’s reactivity compared to halogenated analogs?
A:
-
Amino Group Effects :
- Electrophilic Substitution : The amino group activates the indoline ring for electrophilic reactions (e.g., nitration, sulfonation) at the 5-position due to its electron-donating nature.
- Oxidative Stability : Unlike chloro or bromo analogs, the amino group may require protection (e.g., Boc) during oxidative steps (e.g., Swern oxidation) to prevent degradation .
-
Comparative Data :
Substituent Reactivity (Relative Rate) Preferred Reactions -NH₂ (Boc-protected) Moderate Nucleophilic substitution, cross-coupling -Cl High Suzuki-Miyaura coupling -Br Very High Ullmann-type reactions Data extrapolated from indoline analogs in .
Biological Activity and Target Interactions
Q: What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes)?
A:
- Binding Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Enzyme Inhibition :
- Structural Insights : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction reveals binding modes .
Handling and Stability Under Experimental Conditions
Q: What precautions are necessary to ensure the compound’s stability during long-term storage and reaction conditions?
A:
- Storage :
- Reaction Conditions :
Advanced Applications in Drug Discovery
Q: How can this compound serve as a scaffold for developing kinase inhibitors, and what structural modifications enhance selectivity?
A:
-
Scaffold Optimization :
-
Electron-Withdrawing Groups (EWGs) : Improve binding to catalytic lysine residues (e.g., –NO₂, –CF₃).
-
Bulky Substituents : Enhance selectivity by occupying hydrophobic pockets (e.g., tert-butyl, adamantyl) .
-
Case Study :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
